Neomycin,(S)

Antimicrobial susceptibility Staphylococcus epidermidis Stereoisomer potency

Neomycin C (CAS 66-86-4) is the stereochemically defined, lower-potency isomer of the neomycin antibiotic complex, exhibiting only 35–62% of neomycin B's antimicrobial activity. It serves as an essential reference standard for EP impurity profiling (3–15% limit), LC-based chromatographic method validation, and stereochemical structure-activity investigations. Procure authenticated Neomycin C to eliminate isomer-ratio potency variability in QC workflows and ensure pharmacopoeial compliance.

Molecular Formula C23H46N6O13
Molecular Weight 614.6 g/mol
Cat. No. B8019686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeomycin,(S)
Molecular FormulaC23H46N6O13
Molecular Weight614.6 g/mol
Structural Identifiers
SMILESC1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N
InChIInChI=1S/C23H46N6O13/c24-2-7-13(32)15(34)10(28)21(37-7)40-18-6(27)1-5(26)12(31)20(18)42-23-17(36)19(9(4-30)39-23)41-22-11(29)16(35)14(33)8(3-25)38-22/h5-23,30-36H,1-4,24-29H2/t5-,6+,7-,8+,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,19-,20?,21-,22-,23+/m1/s1
InChIKeyPGBHMTALBVVCIT-DADFFHKJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Neomycin,(S) Stereoisomer Procurement Guide: Composition and Stereochemical Identity


Neomycin,(S) refers to the stereochemically defined neomycin C component, a tetracyclic aminoglycoside antibiotic produced during fermentation of Streptomyces fradiae [1]. Neomycin is not a single chemical entity but an antibiotic complex comprising three primary components: neomycin B (framycetin), neomycin C (its stereoisomer), and neomycin A (neamine, a degradation product) [2]. Neomycin B and C are the two active stereoisomers that constitute the clinically and industrially relevant complex, differing in the spatial configuration at one or more chiral centers, which substantially affects their biological activity profiles [3]. Neomycin C (CAS 66-86-4) exists as a distinct stereoisomer of neomycin B and demonstrates quantifiably reduced antimicrobial potency relative to its isomer, a property that governs both pharmacopoeial composition limits and analytical method selection in quality control applications [4].

Why Neomycin,(S) Cannot Be Interchanged with Unspecified Neomycin Complex or Neomycin B


Generic substitution of "neomycin" without stereochemical specification introduces substantial analytical and potency variability due to the differing biological activities of neomycin B and neomycin C. Commercial neomycin sulfate samples contain variable proportions of neomycin C, ranging from approximately 0.4% to over 11% (m/m) depending on fermentation and purification conditions [1]. The European Pharmacopoeia explicitly limits neomycin C content to 3–15% (m/m), with material containing less than 3% designated as framycetin (neomycin B) [2]. Critically, neomycin C exhibits only 35–62% of the biological activity of neomycin B depending on the assay method employed [3]. This potency differential means that two neomycin samples with identical gravimetric composition but different B:C isomer ratios will yield measurably different antimicrobial activities, compromising experimental reproducibility and regulatory compliance in pharmaceutical quality control applications [4].

Neomycin,(S) vs. Neomycin B: Quantitative Comparative Evidence for Procurement Decisions


Neomycin C vs. Neomycin B: Antimicrobial Activity Against Staphylococcus epidermidis

In vitro studies comparing neomycin C to neomycin B against Staphylococcus epidermidis (ATCC 12228) demonstrate that neomycin C possesses approximately 50% of the biological activity of neomycin B [1]. This stereoisomer-specific potency differential has been consistently documented across multiple independent assessments [2].

Antimicrobial susceptibility Staphylococcus epidermidis Stereoisomer potency

Method-Dependent Potency Ratios: Neomycin C Activity Across Assay Platforms

A comparative study across three analytical methods revealed that the relative response of neomycin C to neomycin B is method-dependent, with ratios of 1:3 (agar-diffusion), 1:2.5 (turbidimetric), and 1:1 (gas-liquid chromatography) [1]. A subsequent multi-center study confirmed that neomycin C exhibits 62% activity relative to neomycin B by diffusion (RSD 41%) and 56% by turbidimetry (RSD 50%) [2].

Analytical method validation Microbiological assay Potency determination

Neomycin C Content Limits in Pharmacopoeial Standards: Regulatory Differentiation

The European Pharmacopoeia (Ph. Eur.) establishes a quantitative threshold distinguishing neomycin complex from framycetin based exclusively on neomycin C stereoisomer content. Neomycin sulphate is permitted to contain 3–15% (m/m) neomycin C, whereas material with less than 3% neomycin C is classified as framycetin (neomycin B) [1]. The United States Pharmacopeia (USP) does not impose a separate neomycin C limit, creating a regulatory divergence between major pharmacopoeias [2].

Pharmacopoeial compliance Quality control Framycetin specification

Inter-Laboratory Potency Variability as a Function of Neomycin C Content

A multi-center study involving six laboratories demonstrated that relative standard deviation (RSD) values for neomycin potency determinations increased systematically with neomycin C content, ranging from 4.8% for low-C samples (0.12% neomycin C) to 50% for pure neomycin C samples [1]. The antimicrobial potency of neomycin C is lower than that of neomycin B, and this differential necessitates a defined limit for neomycin C in commercial samples to maintain assay reproducibility [2].

Reproducibility Assay validation Impurity profiling

Neomycin,(S) (Neomycin C): High-Value Application Scenarios Based on Stereoisomer-Specific Evidence


Pharmaceutical Quality Control: Reference Standard Preparation for Impurity Profiling

Neomycin C serves as a critical reference material for identifying and quantifying the neomycin C impurity in commercial neomycin sulfate batches. Given that the European Pharmacopoeia limits neomycin C content to 3–15% (m/m) and designates material with <3% C as framycetin, QC laboratories require authenticated neomycin C reference standards to establish chromatographic system suitability and validate peak identification in LC-based impurity assays [1].

Analytical Method Development: Validation of Selectivity Between Stereoisomers

Neomycin C is essential for validating analytical methods capable of resolving neomycin B and C stereoisomers. The method-dependent potency ratios (33–62% activity relative to B) necessitate chromatographic separation rather than microbiological assay for accurate potency determination [1]. Pure neomycin C enables assessment of chromatographic resolution factors, peak purity verification, and establishment of relative response factors for quantitative LC methods [2].

Structure-Activity Relationship Studies: Stereochemical Determinants of Antimicrobial Potency

Neomycin C provides a defined stereoisomer probe for investigating the relationship between aminoglycoside stereochemistry and ribosomal binding affinity. The 2- to 3-fold potency difference between neomycin B and C against Staphylococcus epidermidis offers a tractable model system for studying how spatial configuration at specific chiral centers modulates 30S ribosomal subunit binding and antimicrobial activity [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Neomycin,(S)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.